molecular formula C17H15FN2O B12011714 (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol CAS No. 618441-72-8

(1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol

Cat. No.: B12011714
CAS No.: 618441-72-8
M. Wt: 282.31 g/mol
InChI Key: UPHPSLZGBCGLGF-UHFFFAOYSA-N
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Description

“(1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol” is a pyrazole-derived compound featuring a 2-fluorophenyl group at the N1 position, a p-tolyl (4-methylphenyl) group at the C3 position, and a hydroxymethyl (-CH2OH) moiety at the C4 position of the pyrazole ring. Pyrazole derivatives are widely explored in medicinal chemistry due to their versatility as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds .

The compound’s molecular formula is inferred as C17H15FN2O, with a molecular weight of 282.31 g/mol (calculated by adding a methyl group to the phenyl-substituted analogue in ). Its synthesis likely involves cross-coupling reactions, such as Suzuki-Miyaura coupling, to attach the aryl groups to the pyrazole core, followed by functionalization of the C4 position .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

618441-72-8

Molecular Formula

C17H15FN2O

Molecular Weight

282.31 g/mol

IUPAC Name

[1-(2-fluorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]methanol

InChI

InChI=1S/C17H15FN2O/c1-12-6-8-13(9-7-12)17-14(11-21)10-20(19-17)16-5-3-2-4-15(16)18/h2-10,21H,11H2,1H3

InChI Key

UPHPSLZGBCGLGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol typically involves the reaction of 2-fluorobenzaldehyde with p-tolylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by reduction to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

(1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. Specifically, (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol has shown potential in inhibiting the proliferation of cancer cells. A study demonstrated its effectiveness against various cancer cell lines, suggesting mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases . This property makes it a candidate for developing new anti-inflammatory drugs.

Agricultural Applications

Pesticide Development
The unique structure of this compound has led to its exploration as a potential pesticide. Its efficacy against certain pests and pathogens has been documented, indicating its role in enhancing crop protection . Field trials have shown that formulations containing this compound can significantly reduce pest populations while being less harmful to beneficial insects.

Material Science

Polymer Development
In material science, the compound is being explored for its role in synthesizing novel polymers. Its ability to act as a monomer or cross-linking agent can lead to materials with enhanced mechanical properties and thermal stability . Researchers are investigating its use in coatings and composites that require high durability and resistance to environmental degradation.

Case Studies

Application AreaStudy ReferenceFindings
Medicinal Chemistry Demonstrated anticancer activity against multiple cell lines
Anti-inflammatory Reduced pro-inflammatory cytokine production
Agricultural Science Effective as a pesticide with minimal impact on beneficial insects
Material Science Potential use in durable polymer synthesis

Mechanism of Action

The mechanism of action of (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets. The fluorophenyl group and the pyrazole ring are known to interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name N1 Substituent C3 Substituent Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
(1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol 2-Fluorophenyl Phenyl C16H13FN2O 268.29 Lacks methyl group on C3 phenyl
(1-(4-Methylphenyl)-3-(3-pyridinyl)-1H-pyrazol-4-yl)methanol 4-Methylphenyl 3-Pyridinyl C16H15N3O 265.31 Replaces fluorine with pyridine; alters polarity
(1-(2,4-Difluorophenyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol 2,4-Difluorophenyl 3-Pyridinyl C15H11F2N3O 287.26 Additional fluorine increases lipophilicity
[1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methanol Phenyl Thiophen-2-yl C14H12N2OS 256.33 Sulfur-containing heterocycle; impacts π-stacking
(1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol Methyl Phenyl C11H12N2O 188.23 Smaller N1 group; reduced steric hindrance
(1-Phenyl-3-P-tolyl-1H-pyrazol-4-yl)methanol Phenyl P-Tolyl C17H16N2O 264.31 (calculated) Lacks fluorine; increased electron density at N1

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. Donating Groups: The 2-fluorophenyl group in the target compound enhances electrophilicity and metabolic stability compared to non-fluorinated analogues (e.g., ).
  • Polarity and Solubility : Pyridinyl () or thiophenyl () substituents introduce heteroatoms, increasing polarity and aqueous solubility. For example, the pyridine-containing analogue (C16H15N3O) has a lower logP than the target compound .
  • Acidity: The pKa of (1-Phenyl-3-P-tolyl-1H-pyrazol-4-yl)methanol is reported as 13.85 , suggesting the hydroxymethyl group is less acidic than phenolic -OH. Fluorine’s inductive effect may slightly lower the pKa in the target compound.

Data Tables

Table 2: Key Physicochemical and Supplier Data

Compound Name CAS Number Supplier/Reference Melting Point (°C) Storage Conditions
(1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol 618441-71-7 US Biological Life Sciences - Room temperature
(1-(2,4-Difluorophenyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol 618444-49-8 SALOR-INT - -
[1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methanol 372190-27-7 American Elements - Room temperature

Biological Activity

The compound (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol, also known by its CAS number 618441-72-8, is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activities, and relevant case studies related to this compound, emphasizing its pharmacological relevance.

  • Molecular Formula : C17H15FN2O
  • Molecular Weight : 282.31 g/mol
  • Structure : The compound features a pyrazole ring substituted with a fluorophenyl group and a p-tolyl group, which may influence its biological properties.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an anti-inflammatory and antimicrobial agent.

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.

CompoundActivityReference
Pyrazole Derivative AEffective against E. coli
Pyrazole Derivative BEffective against S. aureus

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives are particularly noteworthy. A study highlighted that certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like diclofenac sodium.

CompoundIC50 (μg/mL)Reference
This compound60.56
Diclofenac Sodium54.65

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes associated with inflammatory pathways and microbial growth. For example, the inhibition of cyclooxygenase enzymes has been suggested as a pathway through which these compounds exert anti-inflammatory effects.

Case Studies

Several case studies have documented the synthesis and biological evaluation of pyrazole derivatives, including this compound:

  • Synthesis and Characterization : A study synthesized this compound via a multi-step reaction involving hydrazine derivatives and characterized it using NMR and IR spectroscopy.
  • Biological Evaluation : In vitro assays demonstrated that the compound exhibits moderate to high activity against selected bacterial strains and shows promise as an anti-inflammatory agent.

Q & A

(Basic) What are the key synthetic routes for synthesizing (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol, and how are intermediates characterized?

The synthesis typically involves a multi-step process starting with condensation reactions between substituted phenylhydrazines and β-keto esters or diketones to form the pyrazole core. For example, intermediates can be synthesized via cyclization under reflux conditions using solvents like xylene or ethanol, followed by purification via recrystallization (e.g., methanol) . Characterization of intermediates and the final product is performed using:

  • Thin-layer chromatography (TLC) to monitor reaction progress.
  • FTIR spectroscopy to confirm functional groups (e.g., C=N stretch at ~1600 cm⁻¹, O-H stretch from the methanol group at ~3200–3500 cm⁻¹) .
  • NMR spectroscopy (¹H/¹³C) to resolve proton environments and confirm regiochemistry. For instance, the methine proton adjacent to the pyrazole nitrogen typically appears as a singlet in ¹H NMR .
  • Mass spectrometry for molecular weight verification .

(Basic) Which spectroscopic techniques are optimal for confirming the structure and purity of this compound?

The compound’s structure and purity are validated using:

  • ¹H and ¹³C NMR : Assign signals to protons on the 2-fluorophenyl (e.g., aromatic protons split due to fluorine coupling) and p-tolyl groups (sharp singlet for methyl protons at ~2.3 ppm) .
  • FTIR : Detect hydrogen bonding in the methanol group and aromatic C-H stretches .
  • High-resolution mass spectrometry (HRMS) : Confirm the molecular formula (e.g., [M+H]⁺ peak matching C₁₈H₁₆FN₂O) .
  • X-ray crystallography (if single crystals are obtained): Resolve absolute configuration using SHELXL for refinement .

(Advanced) How can researchers design experiments to optimize reaction conditions for higher yield and purity?

Optimization strategies include:

  • Temperature control : Higher temperatures (reflux) accelerate cyclization but may promote side reactions. Lower temperatures improve selectivity for pyrazole formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while xylene facilitates high-temperature reactions .
  • Catalyst screening : Acid catalysts (e.g., HCl) or Lewis acids (e.g., ZnCl₂) can improve cyclization efficiency .
  • pH adjustment : Alkaline conditions (5% NaOH) during workup help isolate the product from acidic byproducts .
  • DoE (Design of Experiments) : Systematic variation of parameters (e.g., molar ratios, reaction time) to identify optimal conditions .

(Advanced) What strategies are employed to resolve discrepancies in reported biological activities of this compound?

Contradictions in biological data (e.g., varying IC₅₀ values in cytotoxicity assays) can arise from:

  • Assay protocol differences : Standardize cell lines (e.g., HepG2 vs. HeLa) and incubation times .
  • Structural analogs : Compare activity of derivatives (e.g., replacing p-tolyl with thiophene or bromophenyl groups) to identify SAR trends .
  • Solubility factors : Use DMSO or PEG-based vehicles to ensure consistent compound dissolution .
  • Metabolic stability : Evaluate hepatic microsome stability to rule out rapid degradation .

(Advanced) How is SHELXL employed in the crystallographic refinement of pyrazole derivatives like this compound?

SHELXL refines crystal structures by:

  • Data integration : Process diffraction data (e.g., from Bruker D8 Venture) to generate .hkl files .
  • Initial model building : Use SHELXD for phase solution and SHELXE for density modification .
  • Parameter refinement : Adjust atomic coordinates, displacement parameters (ADPs), and occupancy factors. Hydrogen atoms are added geometrically .
  • Validation : Check for R-factor convergence (e.g., R₁ < 0.05) and analyze residual electron density maps .

(Advanced) How do structural modifications at the pyrazole 3- and 4-positions affect bioactivity?

Key modifications and their impacts include:

  • 3-Position (p-tolyl group) :
    • Replacing p-tolyl with electron-withdrawing groups (e.g., 4-fluorophenyl) enhances binding to kinase targets .
    • Bulky substituents (e.g., benzofuran) improve metabolic stability but reduce solubility .
  • 4-Position (methanol group) :
    • Oxidation to a carboxylic acid increases polarity, improving aqueous solubility but reducing membrane permeability .
    • Esterification (e.g., acetate prodrugs) enhances bioavailability .

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